Ampc
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Overview
Description
AmpC beta-lactamase is an enzyme produced by certain bacteria that provides resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. This enzyme is encoded either chromosomally or on plasmids, making it a significant factor in antibiotic resistance, particularly in healthcare settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
AmpC beta-lactamase is not synthesized chemically but is produced by bacteria through genetic expression. The genes responsible for this compound production can be either chromosomal or plasmid-borne. Chromosomal this compound genes are typically found in species like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. Plasmid-mediated this compound genes can be transferred between bacteria, spreading resistance .
Industrial Production Methods
In an industrial context, the production of this compound beta-lactamase involves the cultivation of bacteria that naturally produce the enzyme. These bacteria are grown in controlled environments where conditions such as temperature, pH, and nutrient availability are optimized to maximize enzyme production. The enzyme is then extracted and purified for research or diagnostic use .
Chemical Reactions Analysis
Types of Reactions
AmpC beta-lactamase primarily catalyzes the hydrolysis of beta-lactam antibiotics, breaking the beta-lactam ring and rendering the antibiotic ineffective. This reaction is a form of substitution reaction where the beta-lactam ring is opened by the addition of a water molecule .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound beta-lactamase typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme’s active site contains serine residues that play a crucial role in the catalytic mechanism .
Major Products
The primary products of the hydrolysis reaction are the inactivated antibiotic and a byproduct that varies depending on the specific beta-lactam antibiotic being hydrolyzed. For example, the hydrolysis of penicillin results in penicilloic acid .
Scientific Research Applications
AmpC beta-lactamase has several important applications in scientific research:
Antibiotic Resistance Studies: It is used to study mechanisms of antibiotic resistance and to develop new strategies to combat resistant bacterial strains.
Drug Development: Researchers use this compound beta-lactamase to screen for new beta-lactamase inhibitors that can restore the efficacy of beta-lactam antibiotics.
Molecular Biology: The enzyme is employed in molecular cloning and genetic engineering to select for bacteria that have taken up plasmids containing the this compound gene.
Mechanism of Action
AmpC beta-lactamase exerts its effects by hydrolyzing the beta-lactam ring of antibiotics. The enzyme’s active site contains a serine residue that attacks the carbonyl carbon of the beta-lactam ring, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme .
Comparison with Similar Compounds
Similar Compounds
Extended-Spectrum Beta-Lactamases (ESBLs): Like AmpC, ESBLs hydrolyze beta-lactam antibiotics but have a broader spectrum of activity, including third-generation cephalosporins.
Metallo-Beta-Lactamases (MBLs): These enzymes also hydrolyze beta-lactam antibiotics but require metal ions (usually zinc) for their activity.
Klebsiella Pneumoniae Carbapenemase (KPC): This enzyme hydrolyzes carbapenems, a class of beta-lactam antibiotics often used as a last resort.
Uniqueness of this compound
This compound beta-lactamase is unique in its ability to be both chromosomally and plasmid-encoded, allowing for widespread dissemination of resistance. Unlike ESBLs and MBLs, this compound enzymes are not inhibited by beta-lactamase inhibitors like clavulanic acid, making infections caused by this compound-producing bacteria particularly challenging to treat .
Properties
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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